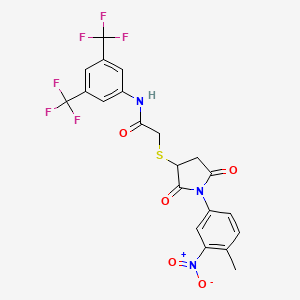
1,3-Dimethyl-5-nitrouracil hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrouracil hydrate typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process involves the following steps:
Nitration: 1,3-Dimethyluracil is dissolved in a suitable solvent, such as acetic acid, and nitric acid is added slowly while maintaining the temperature below 10°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-nitrouracil hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione derivatives.
Reduction: Formation of 1,3-Dimethyl-5-amino-2,4(1H,3H)pyrimidinedione.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-nitrouracil hydrate finds extensive use in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-nitrouracil hydrate involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
1,3-Dimethyl-5-nitrouracil hydrate can be compared with other similar compounds, such as:
1,3-Dimethyl-5-nitro-2,4(1H,3H)pyrimidinedione: Similar in structure but without the hydrate form.
1,3-Diethyl-6-methyl-5-nitrouracil: Differing in the alkyl groups attached to the nitrogen atoms.
6-Amino-1,3-dibutyl-5-nitrosouracil: Contains an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Fórmula molecular |
C6H9N3O5 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-nitropyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C6H7N3O4.H2O/c1-7-3-4(9(12)13)5(10)8(2)6(7)11;/h3H,1-2H3;1H2 |
Clave InChI |
BGTJIFRRJFCEPS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


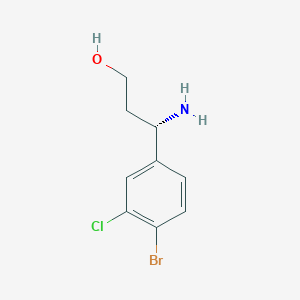

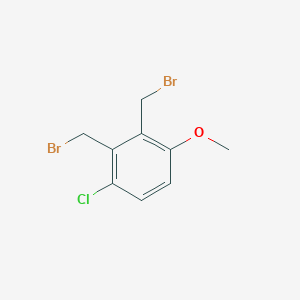
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
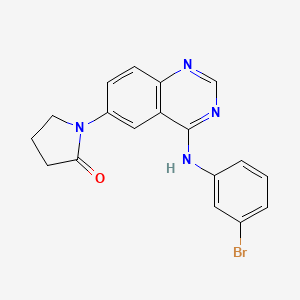
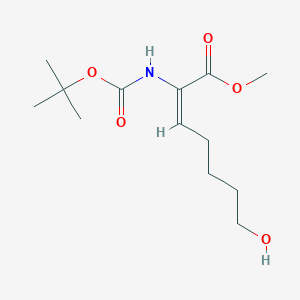
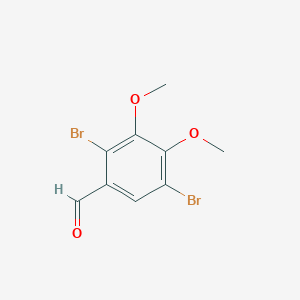
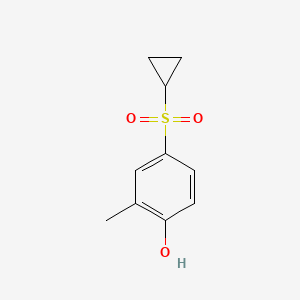
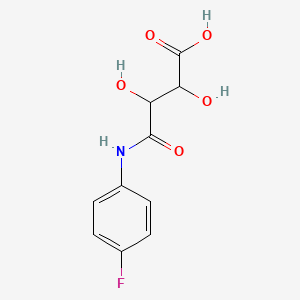
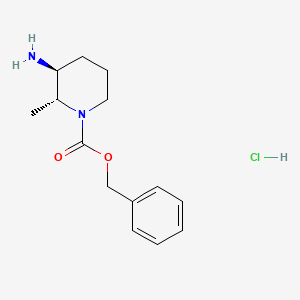
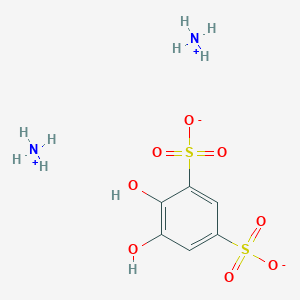
![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)

